2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone
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Overview
Description
2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone is a useful research compound. Its molecular formula is C16H14Cl2N4O and its molecular weight is 349.22. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of phenyl hydrazones, which are structurally related to the compound , have shown promising antimicrobial activity against a range of microbes, including bacteria and fungi. For instance, certain phenyl hydrazones exhibited significant activity against Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, and Candida albicans. Among these, some specific derivatives were identified as the most active against these tested microorganisms (Naik et al., 2013).
Chemical Reactivity and Synthesis
Studies have explored the reactivity of similar compounds, leading to the creation of various chemical structures. For example, 2-Arylhydrazono-3-oxopropanals react with hydroxylamine hydrochloride to form oximes that can be converted into isoxazoles or 2-arylhydrazono-3-oxonitriles. This reactivity allows for the synthesis of diverse chemical structures, potentially contributing to various applications in chemical synthesis and material science (Abdel-Khalik et al., 2000).
Sensing Applications
Hydrazones have also been utilized in sensing applications. For instance, certain hydrazones have been used as colorimetric sensors for the detection of ions like acetate, showcasing a change in color upon interaction. This indicates the potential of hydrazones in developing sensitive and selective sensors for various applications, including environmental monitoring and diagnostics (Gupta et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
Mechanism of Action
Mode of Action
Without specific information on the compound’s target, it’s difficult to provide a detailed explanation of its mode of action. Based on its structural similarity to other hydrazone compounds, it may interact with its targets through the formation of covalent bonds, hydrogen bonds, or other types of intermolecular interactions .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, its distribution within the body, its metabolic transformations, and its elimination from the body .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Properties
IUPAC Name |
(2E,3E)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-hydrazinylidene-1-(4-methylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O/c1-10-2-4-11(5-3-10)16(23)15(9-20-19)22-21-14-7-12(17)6-13(18)8-14/h2-9,21H,19H2,1H3/b20-9+,22-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSCUBIDNBPERS-NISSZXTISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=NNC2=CC(=CC(=C2)Cl)Cl)C=NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C(=N/NC2=CC(=CC(=C2)Cl)Cl)/C=N/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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